molecular formula C6H14ClNO2 B1652962 trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1657033-35-6

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride

Cat. No. B1652962
CAS RN: 1657033-35-6
M. Wt: 167.63
InChI Key: JGDOVOWMWSBVCD-KGZKBUQUSA-N
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Description

Trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride, also known as TMA-2, is a psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive substances. TMA-2 is a derivative of the more well-known drug, mescaline, and is known for its psychedelic effects. In recent years, TMA-2 has gained attention from the scientific community for its potential applications in research.

Mechanism of Action

The mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to increase the release of certain neurotransmitters, such as serotonin, which could contribute to its mood-enhancing effects. trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride has also been shown to increase brain activity in regions involved in perception and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride in lab experiments is its similarity to other psychedelic compounds, which allows for comparisons to be made between different substances. trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride also has a relatively long half-life, which could make it useful for studying the long-term effects of psychedelic compounds. However, one limitation of using trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is its potential for abuse, which could make it difficult to obtain approval for research studies.

Future Directions

There are several future directions for research on trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders. trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride may also be useful for studying the neural mechanisms underlying altered states of consciousness, which could have implications for our understanding of consciousness more broadly. Additionally, further research is needed to fully understand the pharmacology and mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride, as well as its potential risks and benefits.

Scientific Research Applications

Trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other psychedelic compounds, such as LSD and psilocybin, including altered perception, enhanced mood, and changes in thought processes. trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride has also been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.

properties

IUPAC Name

(3R,4R)-4-methoxyoxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDOVOWMWSBVCD-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride

CAS RN

1657033-35-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(3R,4R)-4-methoxyoxan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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